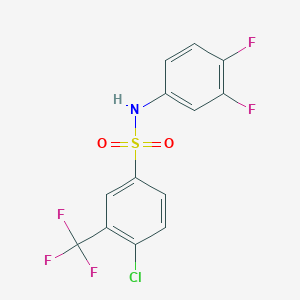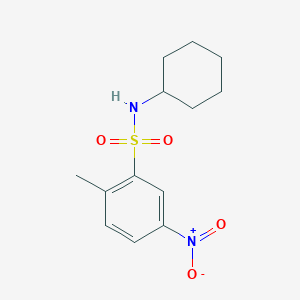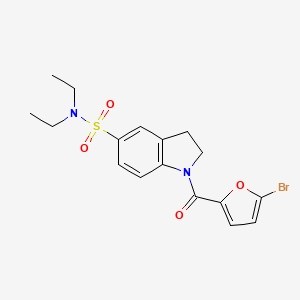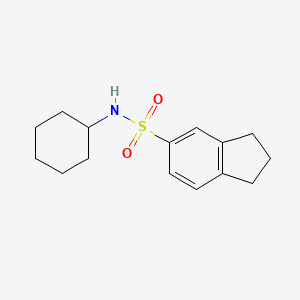
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in treating various neurological and psychiatric disorders.
Mechanism of Action
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system of the brain. It is involved in regulating the release of dopamine, a neurotransmitter that plays a key role in reward, motivation, and cognitive function. N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide acts as a selective antagonist of the dopamine D4 receptor, blocking its activity and reducing the release of dopamine in these regions of the brain.
Biochemical and Physiological Effects
Studies have shown that N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has a number of biochemical and physiological effects in the brain. It has been shown to increase the activity of the prefrontal cortex, a region of the brain that is involved in executive function and decision-making. It has also been shown to reduce the activity of the limbic system, a region of the brain that is involved in emotional processing and reward.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its effects on various neurological and psychiatric disorders. However, one limitation of using N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide is its relatively low potency, which can make it difficult to achieve significant effects at lower doses.
Future Directions
There are several potential future directions for research on N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide. One area of interest is its potential use in treating addiction, as the dopamine D4 receptor has been implicated in the development and maintenance of addictive behaviors. Another area of interest is its potential use in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Additionally, further research is needed to better understand the long-term effects of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide on the brain and its potential for use in clinical settings.
Synthesis Methods
The synthesis of N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide involves several steps, starting with the reaction of cyclohexanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 2,3-dihydro-1H-indene-5-sulfonyl chloride to form the desired product. The compound is then purified through various methods, including column chromatography and recrystallization.
Scientific Research Applications
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). Its selective antagonism of the dopamine D4 receptor has been shown to have potential therapeutic effects in these conditions.
properties
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(18,16-14-7-2-1-3-8-14)15-10-9-12-5-4-6-13(12)11-15/h9-11,14,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQOYRRFPZQSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2,3-dihydro-1H-indene-5-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



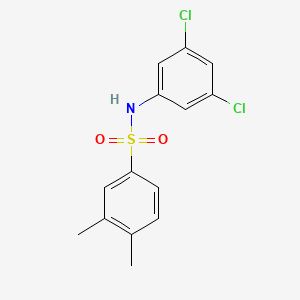
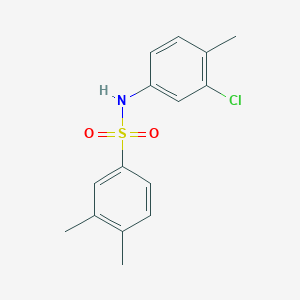


![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)

![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
